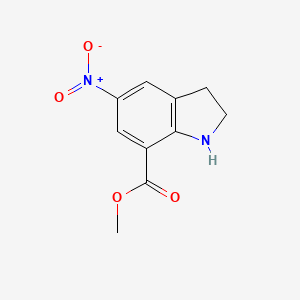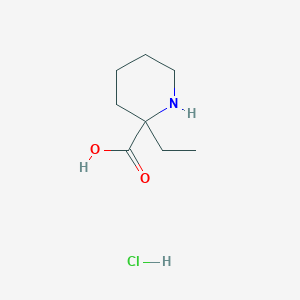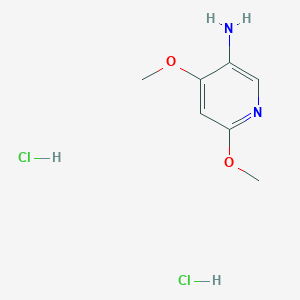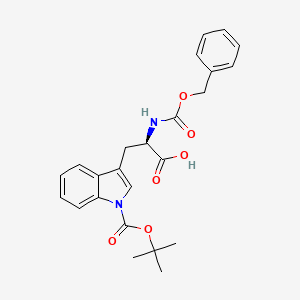![molecular formula C8H12ClN3O B1452375 2-[(6-Chloro-2-pyrazinyl)amino]-2-méthyl-1-propanol CAS No. 1220038-19-6](/img/structure/B1452375.png)
2-[(6-Chloro-2-pyrazinyl)amino]-2-méthyl-1-propanol
Vue d'ensemble
Description
The compound “2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” is a derivative of aminopyrazines . Aminopyrazines are organic compounds containing an amino group attached to a pyrazine ring .
Synthesis Analysis
While specific synthesis methods for “2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” are not available, pyrazines can be synthesized by various methods. For instance, they can be synthesized by chemical methods or by certain microorganisms . Pyrazines are responsible for the “roasted-like” flavor of broiled meat or roasted coffee beans .
Applications De Recherche Scientifique
Applications pharmacologiques
Le composé fait partie du squelette d'alcaloïde diazine, qui est un composé répandu contenant deux azotes dans la nature . Ces composés sont rapportés pour présenter une large gamme d'applications pharmacologiques, y compris antimetabolites, anticancéreux, antibactériens, antiallergiques, tyrosine kinase, antimicrobiens, antagonistes des canaux calciques, anti-inflammatoires, analgésiques, antihypertenseurs, antileishmania, antituberculeux, anticonvulsivants, diurétiques et épargnants le potassium, aux activités antiagressives .
Préparation d'antagonistes des récepteurs A2B de l'adénosine
“2-[(6-Chloro-2-pyrazinyl)amino]-2-méthyl-1-propanol” est utilisé dans la préparation d'antagonistes des récepteurs A2B de l'adénosine . Ces antagonistes sont utilisés dans le traitement de diverses maladies, y compris les troubles inflammatoires et immunitaires.
Synthèse de composés biologiquement actifs
Ce composé est également utilisé dans la synthèse d'autres composés biologiquement actifs . Ces composés peuvent avoir une large gamme d'applications dans la recherche médicale et pharmaceutique.
Activité antimicrobienne
Le complexe chloro [2,6-bis(1- méthyl imidazol)pyrazine]argent(I) et le complexe chloro[2,6-bis(1-méthyl imidazol)pyrazine]or(I), qui sont des dérivés du composé, se révèlent avoir une puissante activité antimicrobienne . Ils sont même plus efficaces que plusieurs antibiotiques utilisés de manière conventionnelle .
Solubilité dans le diméthylsulfoxyde et le méthanol
Le composé est soluble dans le diméthylsulfoxyde et le méthanol . Cette propriété est importante pour son utilisation dans diverses réactions et procédés chimiques.
Stockage et manipulation
Le composé doit être stocké dans un endroit frais et bien ventilé, en gardant le récipient bien fermé . Il doit être stocké à l'écart des agents oxydants .
Analyse Biochimique
Biochemical Properties
2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as aminopyrazines, which contain an amino group attached to a pyrazine ring . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with proteins can also influence protein folding and stability, impacting overall cellular functions.
Cellular Effects
The effects of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives, including 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol, have been shown to possess antibacterial, antifungal, and anticancer properties . These effects are mediated through the compound’s ability to interfere with cellular signaling pathways, leading to altered gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . The inhibition of certain enzymes can result in the accumulation or depletion of specific metabolites, thereby affecting cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzymatic activity and altered gene expression.
Dosage Effects in Animal Models
The effects of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyrazine derivatives . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in metabolic pathways highlights its potential as a modulator of biochemical processes.
Transport and Distribution
The transport and distribution of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol within cells and tissues are essential for its activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization within subcellular structures can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
2-[(6-chloropyrazin-2-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,5-13)12-7-4-10-3-6(9)11-7/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRYNULFXOLKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221740 | |
| Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220038-19-6 | |
| Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




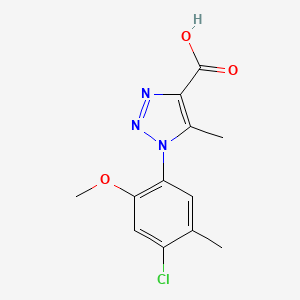
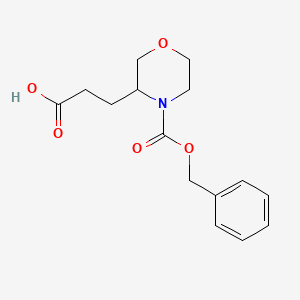


![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)
